5-(Trifluoromethyl)-1-indanone

描述

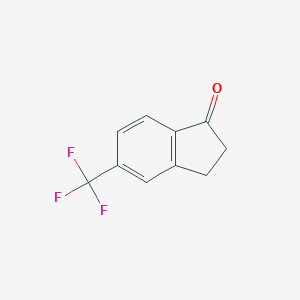

5-(Trifluoromethyl)-1-indanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an indanone structure

准备方法

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of indanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light . Another approach involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-1-indanone may involve large-scale trifluoromethylation processes using efficient and cost-effective reagents and catalysts. The vapor-phase chlorination/fluorination method at high temperatures with transition metal-based catalysts, such as iron fluoride, is also a viable industrial approach .

化学反应分析

Types of Reactions: 5-(Trifluoromethyl)-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

5-(Trifluoromethyl)-1-indanone has been explored for its potential therapeutic applications. Studies indicate that it may inhibit methionine aminopeptidase, an enzyme involved in protein processing, suggesting its utility in drug development targeting various diseases, including cancer. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

Biological Activity:

Research has demonstrated that derivatives of 1-indanones, including this compound, exhibit a broad range of biological activities. These include antiviral, anti-inflammatory, analgesic, and anticancer properties. For instance, compounds similar to this compound have shown effectiveness against neurodegenerative diseases and as insecticides and fungicides .

Synthetic Applications

Synthetic Routes:

The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation followed by intramolecular Friedel-Crafts acylation. This approach is noted for its efficiency and scalability compared to traditional methods . The use of readily available industrial precursors facilitates large-scale production, addressing previous challenges related to cost and complexity in synthesis .

Reactivity and Versatility:

The trifluoromethyl group imparts unique electronic properties to this compound, enhancing its reactivity in synthetic transformations. This characteristic allows it to serve as a versatile building block in organic synthesis, enabling the creation of diverse chemical entities with potential biological activity .

Case Study 1: Inhibition of Methionine Aminopeptidase

A study focusing on the interaction of this compound with methionine aminopeptidase revealed promising results regarding its inhibitory effects. The compound's binding affinity and mechanism of action are under investigation to fully elucidate its therapeutic potential in cancer treatment.

Research conducted on various indanone derivatives has highlighted the significant biological activities associated with the indanone scaffold. Compounds structurally related to this compound have been tested against multiple biological targets, showcasing their potential as multifunctional drugs for treating complex diseases such as Alzheimer's .

Summary Table of Applications

作用机制

The mechanism of action of 5-(Trifluoromethyl)-1-indanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and electronic effects. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biological pathways .

相似化合物的比较

Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.

Trifluoromethylbenzonitrile: Utilized in the synthesis of pharmaceutical intermediates.

Trifluoromethylthioanisole: Applied in materials science and organic synthesis.

Uniqueness: 5-(Trifluoromethyl)-1-indanone is unique due to its indanone core structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

生物活性

5-(Trifluoromethyl)-1-indanone is a compound that has garnered attention in various fields of research due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (C₁₀H₇F₃O) features a trifluoromethyl group attached to an indanone structure. This configuration enhances its lipophilicity and metabolic stability , making it a promising candidate for drug development and other biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of various biological pathways. Notably, it has been investigated for its potential as:

- Anti-inflammatory agent : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Adrenergic receptor modulator : Research indicates interactions with adrenergic receptors, which could have implications for cardiovascular disease treatments.

Biological Activities

Research has documented various biological activities associated with this compound:

- Antiviral and Antibacterial Properties : Similar indanone derivatives have shown activity against viral infections and bacterial growth, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity : Some studies indicate that derivatives of indanones can inhibit cancer cell proliferation, making them candidates for anticancer drug development .

- Pharmaceutical Applications : The compound is being explored as a precursor in synthesizing biologically active compounds and pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is essential. The table below highlights key characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)-1-indanone | Trifluoromethyl group at position 4 | Different positioning affects reactivity |

| 5-(Chloro)-1-indanone | Chlorine substituent instead of CF₃ | Different electronic effects due to chlorine |

| 2-(Trifluoromethyl)-1-indanone | Trifluoromethyl group at position 2 | Altered steric effects influencing reactivity |

| 5-Hydroxy-1-indanone | Hydroxyl group instead of trifluoromethyl | Enhanced solubility and potential hydrogen bonding |

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of indanones.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Research : A study investigated the compound's ability to modulate inflammatory cytokines in vitro, showing promise as an anti-inflammatory agent.

- Cardiovascular Applications : Research focused on its interaction with adrenergic receptors demonstrated potential therapeutic effects in managing hypertension and heart diseases.

- Anticancer Activity : In vitro studies on cancer cell lines indicated that derivatives based on this compound exhibited cytotoxic effects, warranting further investigation into their mechanisms of action .

属性

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSXMYSALCGWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479213 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150969-56-5 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。